molecular formula C23H22N2O3S2 B2581518 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 921527-70-0

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2581518
CAS No.: 921527-70-0
M. Wt: 438.56
InChI Key: IMXFJRAAELGYDG-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C23H22N2O3S2 and its molecular weight is 438.56. The purity is usually 95%.
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Scientific Research Applications

  • Antitumor Activity : Some derivatives of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide have been synthesized and evaluated for their potential antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry found that certain compounds in this category exhibited considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

  • Antimicrobial Activities : Research by Saravanan et al. (2010) in the International Journal of Pharma and Bio Sciences identified that novel thiazole derivatives, related to the compound , demonstrated significant antimicrobial activities. This study specifically highlighted their efficacy against various bacterial and fungal strains (Saravanan et al., 2010).

  • Anticancer Agents : A study by Evren et al. (2019) in Phosphorus, Sulfur, and Silicon and the Related Elements synthesized new derivatives and studied their anticancer activity. The research indicated promising results against certain cancer cell lines, with some compounds exhibiting high selectivity and apoptosis percentage (Evren et al., 2019).

  • Antibacterial and Antifungal Activities : Tang et al. (2019) also synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety and evaluated them for antibacterial, antifungal, and antiviral activities. Their results indicated good efficacy against specific pathogens (Tang et al., 2019).

  • Anti-Inflammatory Activity : Research by Sunder and Maleraju (2013) in Drug Invention Today synthesized derivatives of the compound and tested them for anti-inflammatory activity. Some of the derivatives showed significant anti-inflammatory properties (Sunder & Maleraju, 2013).

  • Synthesis of Arylidene Compounds : Azeez and Abdullah (2019) reported the synthesis of arylidene compounds from derivatives, including the preparation of related compounds through various chemical reactions. These compounds were also tested for antimicrobial activity (Azeez & Abdullah, 2019).

  • Selective β3-Adrenergic Receptor Agonists : Maruyama et al. (2012) in the Chemical & Pharmaceutical Bulletin synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides derivatives as potential drugs for obesity and type 2 diabetes. They showed potent agonistic activity against human β3-adrenergic receptors (Maruyama et al., 2012).

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c1-3-27-19-7-5-6-16-13-20(28-22(16)19)18-14-30-23(24-18)25-21(26)12-15-8-10-17(11-9-15)29-4-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXFJRAAELGYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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